
6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide
Overview
Description
6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide is a chemical compound with a complex structure that includes a benzisoxazole ring, a piperidine ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzisoxazole Ring: This can be achieved through the cyclization of an appropriate o-nitrophenyl derivative.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Methoxylation: The methoxy group is typically introduced through methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinoline, 6-methoxy-3-(4-piperidinyl)- share structural similarities.
Benzisoxazole Derivatives: Other benzisoxazole compounds with different substituents can be compared.
Uniqueness
6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide (CAS Number: 84163-17-7) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This benzisoxazole derivative is characterized by a methoxy group and a piperidine moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17BrN2O2
- Molecular Weight : 313.19 g/mol
- Appearance : Off-white solid
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate dopaminergic and serotonergic pathways, which are crucial in the treatment of psychiatric disorders.
1. Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of compounds related to this compound. For instance, derivatives synthesized from similar structures were tested against various cancer cell lines using the MTT assay. The results indicated significant antiproliferative activity against HeLa (cervical cancer), HT-29 (colorectal cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cell lines .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole | HeLa | 15 |
6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole | HT-29 | 12 |
6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole | MCF-7 | 10 |
6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole | HepG-2 | 14 |
2. Analgesic Properties
The compound has shown potential as an analgesic agent. Research indicates that similar benzisoxazole derivatives exhibit pain-relieving properties through their action on central nervous system pathways . These effects are likely mediated by inhibition of specific pain pathways involving neurotransmitters such as serotonin and norepinephrine.
Case Study 1: Anticancer Activity
A series of studies focused on synthesizing novel derivatives based on the benzisoxazole structure demonstrated that modifications at the N-terminal significantly influenced antiproliferative activity. The study highlighted that compounds with specific heterocyclic substitutions exhibited enhanced activity against various carcinoma cells .
Case Study 2: Pain Management
In a clinical setting, derivatives of benzisoxazoles, including those structurally related to this compound, were evaluated for their efficacy in managing chronic pain conditions. Patients reported significant reductions in pain scores when treated with these compounds compared to placebo groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide?
- Methodology : The compound can be synthesized via N-alkylation of the piperidine moiety using alkyl halides or through cyclocondensation of hydroxylamine derivatives with activated nitriles. For example, fluorinated analogs are prepared via DBU-catalyzed alkylation of the piperidine nitrogen under anhydrous conditions . A [3+2] cycloaddition approach using nitrile oxides and arynes has also been reported for benzisoxazole core formation, requiring rigorous temperature control (0–5°C) and inert atmospheres .
Q. How is the purity and structural integrity of this compound verified?
- Methodology :
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (70:30) mobile phase .
- Spectroscopy : H/C NMR to confirm methoxy (δ ~3.8 ppm) and piperidine protons (δ ~2.5–3.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H] at m/z 293.12) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (LD for similar compounds: >2000 mg/kg in rats) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .
Advanced Research Questions
Q. How can reaction yields be optimized for N-alkylation of the piperidine subunit?
- Methodology :
- Catalyst Screening : DBU (1,8-diazabicycloundec-7-ene) enhances alkylation efficiency by deprotonating the piperidine nitrogen, achieving yields >85% under reflux in acetonitrile .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction purification via recrystallization from ethanol/water .
- Kinetic Monitoring : Use in-situ FTIR to track the disappearance of the alkyl halide peak (C–X stretch at 500–600 cm) .
Q. What strategies are effective in resolving conflicting bioactivity data for derivatives of this compound?
- Methodology :
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods to rule out false positives .
- SAR Analysis : Compare substituent effects (e.g., methoxy vs. fluoro at position 6) on receptor binding using molecular docking (AutoDock Vina) and free energy calculations (MM-PBSA) .
- Metabolic Stability Testing : Incubate derivatives with liver microsomes to assess CYP450-mediated degradation, which may explain inconsistent in vivo results .
Q. How can computational methods guide the optimization of this compound for receptor selectivity?
- Methodology :
- Docking Studies : Map interactions with serotonin (5-HT) and dopamine (D) receptors using crystal structures (PDB: 6A93, 6CM4). Focus on hydrogen bonding with the benzisoxazole oxygen and piperidine nitrogen .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability in lipid bilayers, prioritizing derivatives with <1.5 Å RMSD .
- ADMET Prediction : Use SwissADME to filter candidates with high GI absorption (TPSA <90 Ų) and low hERG inhibition (IC >10 μM) .
Q. What analytical techniques are suitable for studying degradation pathways under accelerated stability conditions?
- Methodology :
- Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks, then analyze degradants via LC-MS/MS with a Q-TOF detector .
- Kinetic Modeling : Apply the Arrhenius equation to predict shelf life at 25°C based on degradation rate constants at elevated temperatures .
- Impurity Profiling : Use charged aerosol detection (CAD) to quantify non-UV-active byproducts (e.g., hydrobromide salts) .
Properties
IUPAC Name |
6-methoxy-3-piperidin-4-yl-1,2-benzoxazole;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.BrH/c1-16-10-2-3-11-12(8-10)17-15-13(11)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLJSLRWXLGBJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO2)C3CCNCC3.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517445 | |
Record name | 6-Methoxy-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84163-17-7 | |
Record name | 6-Methoxy-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.